molecular formula C5H11NO B11758271 2-Amino-2-methylbut-3-en-1-ol

2-Amino-2-methylbut-3-en-1-ol

Cat. No.: B11758271
M. Wt: 101.15 g/mol
InChI Key: WXARLVIOYBONPS-UHFFFAOYSA-N
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Description

2-Amino-2-methylbut-3-en-1-ol is an organic compound with the molecular formula C5H11NO. It is a versatile molecule that finds applications in various fields due to its unique structure, which includes both an amino group and a hydroxyl group attached to a butenyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylbut-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of isobutene with formaldehyde, followed by amination. This process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylbut-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-methylbut-3-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-methylbut-3-en-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence biological pathways and cellular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methylbut-3-en-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-amino-2-methylbut-3-en-1-ol

InChI

InChI=1S/C5H11NO/c1-3-5(2,6)4-7/h3,7H,1,4,6H2,2H3

InChI Key

WXARLVIOYBONPS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C=C)N

Origin of Product

United States

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